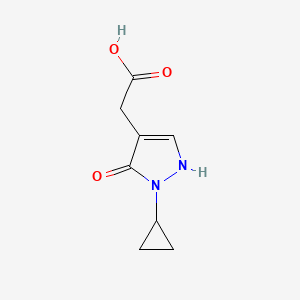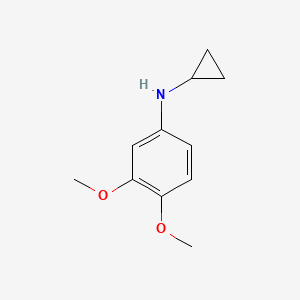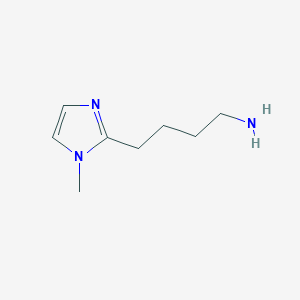
2-(2-Cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring fused with a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2-Cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or analgesic responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetic acid
- 3-(3-Methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid
- 5-(3-(2,3-Dihydro-1-oxo-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)-2-(1-methylethoxy)benzonitrile
Uniqueness
2-(2-Cyclopropyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid is unique due to its specific structural features, such as the cyclopropyl group fused to the pyrazole ring. This structural uniqueness can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(2-cyclopropyl-3-oxo-1H-pyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O3/c11-7(12)3-5-4-9-10(8(5)13)6-1-2-6/h4,6,9H,1-3H2,(H,11,12) |
InChI Key |
JHWJHNZSTXLVLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=O)C(=CN2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Aminomethyl)oxan-3-YL]-2-hydroxyacetaldehyde](/img/structure/B13215718.png)
![1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13215720.png)


![3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-6'-one](/img/structure/B13215737.png)
![1-[4-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one](/img/structure/B13215740.png)




![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate](/img/structure/B13215776.png)


![4-[4-(2-Methylpropyl)piperidin-4-yl]morpholine](/img/structure/B13215803.png)
